molecular formula C16H16N2OS2 B2587630 3-(2,3-dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 743452-27-9

3-(2,3-dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B2587630
CAS RN: 743452-27-9
M. Wt: 316.44
InChI Key: HDYSSEJGFNHLGW-UHFFFAOYSA-N
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Description

The compound “3-(2,3-dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” belongs to the class of thieno[2,3-d]pyrimidin-4-ones . Thieno[2,3-d]pyrimidin-4-ones are important pharmacophores that have previously required a three-step synthesis . They are emerging scaffolds in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

The synthesis of this class of compounds can be achieved via a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide . This green approach provides an efficient route to the thieno[2,3-d]pyrimidin-4-one system .


Molecular Structure Analysis

The molecular structure of “3-(2,3-dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” is characterized by its unique IR band . The compound has a molecular weight of 256.32 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its unique IR band . The compound has a molecular weight of 256.32 .

Scientific Research Applications

Mechanism of Action

Future Directions

The future directions for this compound could involve further exploration of its anticancer properties, given the broad spectrum of activities associated with its class . Additionally, the development of more efficient synthesis methods could also be a focus .

properties

IUPAC Name

3-(2,3-dimethylphenyl)-5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS2/c1-8-6-5-7-12(9(8)2)18-15(19)13-10(3)11(4)21-14(13)17-16(18)20/h5-7H,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYSSEJGFNHLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(NC2=S)SC(=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

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